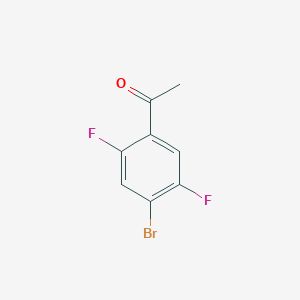4'-bromo-2',5'-difluoroacetophenone
CAS No.: 123942-11-0; 864773-64-8
Cat. No.: VC7407580
Molecular Formula: C8H5BrF2O
Molecular Weight: 235.028
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 123942-11-0; 864773-64-8 |
|---|---|
| Molecular Formula | C8H5BrF2O |
| Molecular Weight | 235.028 |
| IUPAC Name | 1-(4-bromo-2,5-difluorophenyl)ethanone |
| Standard InChI | InChI=1S/C8H5BrF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 |
| Standard InChI Key | JPTNTBSBJPCXGI-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C=C1F)Br)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 1-(4-bromo-2,5-difluorophenyl)ethanone, reflecting its acetophenone backbone with substituents at specified positions. The structure consists of a phenyl group bearing bromine (Br) at the para position relative to the ketone group, flanked by fluorine (F) atoms at the ortho and meta positions (Figure 1).
Table 1: Key identifiers of 4'-bromo-2',5'-difluoroacetophenone
| Property | Value | Source |
|---|---|---|
| CAS Number | 123942-11-0 | |
| Empirical Formula | C₈H₅BrF₂O | |
| Molecular Weight | 235.03 g/mol | |
| InChI Key | JPTNTBSBJPCXGI-UHFFFAOYSA-N |
The spatial arrangement of halogens influences electronic effects: bromine’s electron-withdrawing nature and fluorine’s high electronegativity create a polarized aromatic system, enhancing reactivity toward electrophilic and nucleophilic agents .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves electrophilic aromatic bromination of 2',5'-difluoroacetophenone.
Reaction Scheme
Table 2: Optimized reaction conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Aluminium trichloride (AlCl₃) | |
| Temperature | 95°C | |
| Reaction Time | 1.5 hours | |
| Yield | 76% |
This method, reported by Reuman et al. (1995), leverages AlCl₃ to polarize Br₂, facilitating electrophilic attack at the para position relative to the acetyl group . Competing ortho/meta bromination is suppressed by steric hindrance from fluorine substituents.
Industrial Manufacturing
Scaled production employs continuous flow reactors to enhance heat transfer and reaction control, minimizing byproducts. Post-synthesis purification involves:
-
Liquid-liquid extraction to remove unreacted starting materials.
-
Crystallization from ethanol or dichloromethane to achieve >98% purity .
Physicochemical Properties
Table 3: Physical and thermal properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 258.9±40.0°C (Predicted) | |
| Density | 1.614±0.06 g/cm³ | |
| Physical Form | Solid | |
| Color | Faint orange powder |
The compound’s high density and boiling point reflect strong intermolecular interactions (e.g., halogen bonding) typical of polyhalogenated aromatics.
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions:
This reactivity is exploited to synthesize aminophenyl derivatives for pharmaceutical applications .
Reduction of the Carbonyl Group
Treatment with sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol:
The product, 4'-bromo-2',5'-difluoro-1-phenylethanol, serves as a chiral building block in asymmetric synthesis .
Oxidative Transformations
Strong oxidants like potassium permanganate (KMnO₄) convert the acetyl group to a carboxylic acid:
This pathway is critical for generating benzoic acid derivatives used in polymer chemistry .
Applications in Pharmaceutical and Material Science
Antibiotic Synthesis
The compound is a key intermediate in the synthesis of pyridinyl-quinolone antibiotics, as disclosed in US Patent 5,075,319 . Quinolones target bacterial DNA gyrase, and halogenation at specific positions enhances antimicrobial activity and pharmacokinetics.
Table 4: Role in quinolone synthesis
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Bromine substitution with pyridinylamine | Introduces nitrogen heterocycle |
| 2 | Ketone reduction | Forms chiral alcohol intermediate |
| 3 | Cyclization with ethyl cyanoacetate | Constructs quinolone core |
Agrochemical Development
Fluorine and bromine substituents improve the lipophilicity and bioactivity of pesticidal agents. For example, derivatives of this compound exhibit enhanced herbicidal activity against broadleaf weeds .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302: Oral toxicity | Avoid ingestion | |
| H312: Dermal toxicity | Wear protective gloves | |
| H332: Inhalation toxicity | Use in ventilated areas |
Recommended safety practices include:
-
Personal protective equipment (PPE): Nitrile gloves, lab coat, safety goggles.
-
Storage: In airtight containers under inert gas (N₂ or Ar) to prevent oxidation.
Comparison with Structural Analogues
Table 6: Substituent effects on reactivity
| Compound | Key Difference | Reactivity Trend |
|---|---|---|
| 4'-Chloro-2',5'-difluoroacetophenone | Cl vs. Br substituent | Lower nucleophilicity |
| 2',4',5'-Trifluoroacetophenone | No bromine | Reduced electrophilicity |
| 4'-Bromo-3'-methylacetophenone | Methyl vs. fluorine | Enhanced steric hindrance |
The presence of bromine in 4'-bromo-2',5'-difluoroacetophenone uniquely balances electronic and steric effects, enabling selective functionalization unmatched by analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume